REACTION_CXSMILES
|
[Br:1][C:2]1[CH:26]=[CH:25][C:5]([O:6][CH2:7][C:8]2[N:12]([C:13]3[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:20])[N:11]=[C:10]([C:21](O)([CH3:23])[CH3:22])[CH:9]=2)=[CH:4][CH:3]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][C:8]2[N:12]([C:13]3[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:20])[N:11]=[C:10]([CH:21]([CH3:23])[CH3:22])[CH:9]=2)=[CH:25][CH:26]=1
|
Name
|
2-[5-(4-bromophenoxymethyl)-1 (2,6-dichlorophenyl)-1H-pyrazol-3-yl]-propan-2-ol
|
Quantity
|
527 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OCC2=CC(=NN2C2=C(C=CC=C2Cl)Cl)C(C)(C)O)C=C1
|
Name
|
|
Quantity
|
278 μL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 h the crude reaction
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed into a separatory funnel with ethyl acetate and NaHCO3
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCC2=CC(=NN2C2=C(C=CC=C2Cl)Cl)C(C)C)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |